molecular formula C7H7ClN2O B3148601 6-Chloro-4-methylnicotinamide CAS No. 65169-37-1

6-Chloro-4-methylnicotinamide

Cat. No.: B3148601
CAS No.: 65169-37-1
M. Wt: 170.59 g/mol
InChI Key: BKAHTNNENHWXKB-UHFFFAOYSA-N
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Description

6-Chloro-4-methylnicotinamide is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of nicotinamide, which is an amide form of nicotinic acid. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

It is known that nicotinamide and its derivatives play crucial roles in various biochemical reactions, particularly as precursors to nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for numerous metabolic processes .

Cellular Effects

The cellular effects of 6-Chloro-4-methylnicotinamide are not well-documented. Studies on similar compounds suggest potential influences on cell function. For instance, nicotinamide has been shown to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to share some similarities with nicotinamide, which is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of this compound in laboratory settings .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Research on nicotinamide mononucleotide (NMN), a related compound, has shown that it can alleviate or even reverse age-related conditions in mice .

Metabolic Pathways

As a derivative of nicotinamide, it may be involved in the NAD+ biosynthesis pathway .

Transport and Distribution

Nicotinamide and its derivatives are known to be transported across cell membranes .

Subcellular Localization

Given its potential role in NAD+ biosynthesis, it may be localized in the cytoplasm or mitochondria, where NAD+ is synthesized .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-methylnicotinamide typically involves the chlorination of 4-methylnicotinamide. One common method includes the reaction of 4-methylnicotinamide with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-methylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: Formation of 6-chloro-4-methylpyridine-3-carboxylic acid.

    Reduction: Formation of 6-chloro-4-methylpyridine-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-methylnicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly those targeting bacterial infections.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 6-Chloro-4-methylpyridine-3-carboxamide
  • 6-Chloro-4-methylpyridine-3-amine
  • 6-Chloro-4-methylpyridine-3-carboxylic acid

Comparison: 6-Chloro-4-methylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antibacterial activity and better stability under various conditions .

Biological Activity

Overview

6-Chloro-4-methylnicotinamide is a chemical compound derived from nicotinamide, with the molecular formula C7_7H7_7ClN2_2O. It has garnered interest in biological research due to its potential antibacterial and antifungal properties, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic applications.

Target of Action

This compound primarily targets cellular processes related to energy metabolism and redox reactions . Its structural similarity to nicotinamide suggests that it may influence pathways associated with nicotinamide adenine dinucleotide (NAD+^+), a critical coenzyme in metabolic processes.

Mode of Action

The compound's biological activity is thought to stem from its ability to modulate energy metabolism and cellular signaling pathways. These alterations can lead to changes in enzyme activity, gene expression, and overall cellular function.

Biochemical Pathways

Research indicates that nicotinamide derivatives can affect several biochemical pathways, including:

  • Cell Signaling : Influencing pathways that regulate cell growth and differentiation.
  • Gene Expression : Modulating transcription factors involved in metabolic regulation.
  • Redox Reactions : Altering oxidative stress responses within cells.

Antibacterial Properties

This compound has been studied for its antibacterial effects. In vitro assays have demonstrated its potential against various bacterial strains, including multidrug-resistant organisms. For instance, studies have indicated that it exhibits significant activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 0.9 to 3.0 mg/mL .

Antifungal Activity

The compound is also being investigated for antifungal properties. Preliminary studies suggest that it may inhibit fungal growth, although detailed mechanisms remain to be elucidated.

Cytotoxicity

Cytotoxicity assays performed on human cell lines have shown that this compound does not exhibit significant cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic use .

Study on Antimycobacterial Activity

A notable study evaluated the efficacy of various derivatives of nicotinamide, including this compound, against M. tuberculosis. The results highlighted its potent antimycobacterial activity while maintaining low cytotoxicity in human lung adenocarcinoma cells .

Metabolomic Analysis

Another investigation utilized NMR-based metabolomics to assess the impact of nicotinamide derivatives on metabolic pathways in vivo. The study found elevated levels of metabolites associated with PPARα activation following treatment with compounds similar to this compound .

Comparison with Similar Compounds

Compound NameMIC (mg/mL)Activity Level
This compound0.9 - 3.0High
6-Chloro-4-methylpyridine-3-carboxamide>128Moderate
6-Chloro-4-methylpyridine-3-amineVariableLow

This table illustrates the comparative antibacterial efficacy of this compound against other related compounds, highlighting its superior activity profile.

Properties

IUPAC Name

6-chloro-4-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-4-2-6(8)10-3-5(4)7(9)11/h2-3H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAHTNNENHWXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301278205
Record name 6-Chloro-4-methyl-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65169-37-1
Record name 6-Chloro-4-methyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65169-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-methyl-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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